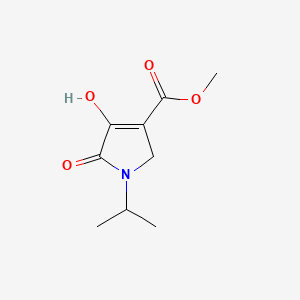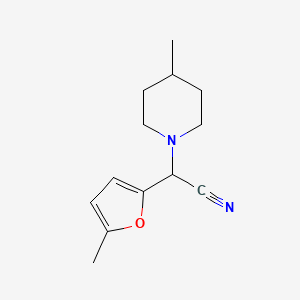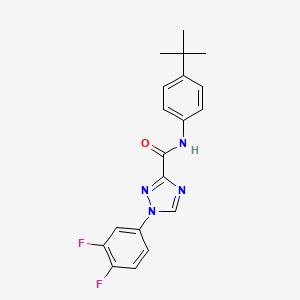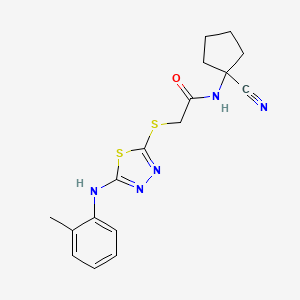
methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with a hydroxy group, an isopropyl group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of N-tritylated acrylamide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
科学的研究の応用
Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
作用機序
The mechanism of action of methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway . This inhibition can help in managing complications related to diabetes by preventing the accumulation of sorbitol in tissues.
類似化合物との比較
Similar Compounds
- Methyl 1-ethoxy-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its isopropyl group provides steric hindrance, affecting its reactivity and interaction with biological targets. Additionally, the hydroxy and carboxylate groups offer sites for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H13NO4 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
methyl 4-hydroxy-5-oxo-1-propan-2-yl-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-5(2)10-4-6(9(13)14-3)7(11)8(10)12/h5,11H,4H2,1-3H3 |
InChIキー |
NWBJYYDVVYPPEB-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC(=C(C1=O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B13368935.png)
![4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B13368938.png)

![6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B13368950.png)

![1-[4-(difluoromethoxy)phenyl]-N-(4-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368961.png)


![methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate](/img/structure/B13368975.png)


![1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13369002.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369010.png)
